

Assessing the Potency of BMS-986142 Against Mutant BTK: A Comparative Guide

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Compound of Interest		
Compound Name:	BMS-986142	
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This guide provides a comparative analysis of the Bruton's tyrosine kinase (BTK) inhibitor BMS-986142, focusing on its potency against wild-type and mutant forms of BTK. As resistance to covalent BTK inhibitors emerges as a clinical challenge, primarily through mutations at the C481 residue, the evaluation of next-generation, non-covalent inhibitors like BMS-986142 is critical. This document compiles available experimental data to benchmark BMS-986142 against other covalent and non-covalent BTK inhibitors.

Introduction to BMS-986142

BMS-986142 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase.[1] [2] Unlike first-generation covalent inhibitors such as ibrutinib and acalabrutinib, which form an irreversible bond with the cysteine 481 (C481) residue in the BTK active site, **BMS-986142** binds non-covalently.[3] This distinction in mechanism of action suggests that **BMS-986142** may retain activity against BTK enzymes harboring mutations at the C481 position, a common mechanism of acquired resistance to covalent inhibitors.[4]

Comparative Potency of BTK Inhibitors

The emergence of the BTK C481S mutation, which prevents the covalent binding of inhibitors like ibrutinib, has driven the development of non-covalent inhibitors.[4] While direct experimental data on the potency of **BMS-986142** against the BTK C481S mutant is not readily



available in the public domain, its reversible binding mechanism suggests it would likely retain activity. This is supported by data from other non-covalent inhibitors.

The following tables summarize the inhibitory potency (IC50) of **BMS-986142** and other selected BTK inhibitors against both wild-type (WT) and the C481S mutant form of BTK.

Table 1: Biochemical Potency of BTK Inhibitors

(Enzymatic Assays)

Inhibitor	Mechanism of Action	BTK (WT) IC50/Ki (nM)	BTK (C481S) IC50/Ki (nM)	Fold Change (C481S vs WT)
BMS-986142	Reversible	0.5[1][2]	Data Not Available	N/A
Ibrutinib	Covalent	~0.5 - 5	>1000	>200-2000
Acalabrutinib	Covalent	~3 - 5	Significantly Reduced Potency	High
Pirtobrutinib (LOXO-305)	Non-covalent	3.68[5][6]	8.45[5][6]	~2.3
Nemtabrutinib (ARQ 531)	Non-covalent	0.85[7][8]	0.39[7][8]	~0.5
Fenebrutinib (GDC-0853)	Non-covalent	0.91 (Ki)[9][10]	1.6 (Ki)[9]	~1.8

Table 2: Cellular Potency of BTK Inhibitors



Inhibitor	Cell Line/Assay	Endpoint	BTK (WT) IC50 (nM)	BTK (C481S) IC50 (nM)
BMS-986142	Human Whole Blood	CD69 Expression	90[11]	Data Not Available
Pirtobrutinib (LOXO-305)	WT BTK HEK cells	BTK Autophosphoryla tion	5.69[12]	Data Not Available in this assay format
Nemtabrutinib (ARQ 531)	TMD8 Cell Line	Target Inhibition	Not specified	Not specified
Fenebrutinib (GDC-0853)	Human Whole Blood	CD69 Expression	8.4[9]	Maintained activity

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies designed to assess the potency and selectivity of BTK inhibitors. Below are detailed descriptions of common experimental protocols.

Biochemical Kinase Assays

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified BTK protein.

- Radiometric Assays (e.g., HotSpot): This method quantifies the incorporation of radiolabeled phosphate ([33P]-ATP) into a peptide or protein substrate by the kinase.[13]
 - Recombinant human BTK enzyme (wild-type or mutant) is incubated with the test inhibitor at various concentrations.
 - [33P]-ATP and a suitable substrate (e.g., poly(Glu, Tyr) peptide) are added to initiate the kinase reaction.
 - The reaction is allowed to proceed for a defined period and then stopped.



- The amount of radiolabeled phosphate incorporated into the substrate is measured using a scintillation counter or phosphorimager.
- IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
- Fluorescence-Based Assays (e.g., LanthaScreen[™], Z'-LYTE[™]): These assays utilize
 fluorescence resonance energy transfer (FRET) or polarization to detect kinase activity.
 - LanthaScreen™: This is a time-resolved FRET (TR-FRET) assay that measures the binding of a fluorescently labeled antibody to a phosphorylated substrate.
 - Z'-LYTE™: This assay measures the differential sensitivity of a phosphorylated and nonphosphorylated peptide substrate to proteolytic cleavage.
 - In both methods, the BTK enzyme, inhibitor, ATP, and substrate are incubated together.
 - The fluorescent signal is measured, and IC50 values are determined from the doseresponse curves.

Cellular Assays

These assays evaluate the inhibitor's activity within a cellular context, providing insights into its cell permeability and engagement with the target in a more physiologically relevant environment.

- BTK Autophosphorylation Assay: This assay measures the phosphorylation of BTK at tyrosine 223 (Y223), a marker of its activation.
 - Cells expressing BTK (e.g., HEK293T cells transiently expressing WT or mutant BTK, or B-cell lines like Ramos) are treated with the inhibitor.[12]
 - BTK activity is stimulated (e.g., using anti-IgM for B-cells or orthovanadate for transfected cells).[12]
 - Cells are lysed, and the levels of phosphorylated BTK (pBTK-Y223) and total BTK are quantified by Western blotting or Meso Scale Discovery (MSD) analysis.[12]

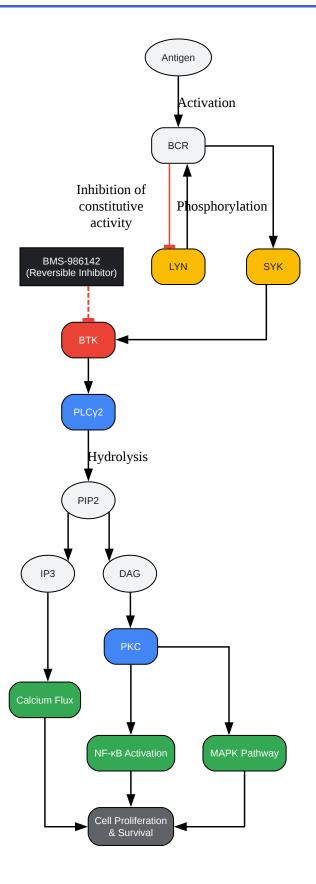


- IC50 values are calculated based on the reduction of the pBTK/total BTK ratio.
- B-Cell Activation Assays: These assays measure downstream functional consequences of BTK inhibition in B-cells.
 - Human peripheral blood mononuclear cells (PBMCs) or whole blood are incubated with the inhibitor.[14]
 - B-cell receptor (BCR) signaling is activated using an anti-IgD or anti-IgM antibody.
 - The expression of activation markers, such as CD69 or CD86, on the surface of B-cells (identified by CD19 or CD20) is measured by flow cytometry.[9][14]
 - IC50 values are determined by the concentration-dependent inhibition of the activation marker expression.

Signaling Pathways and Experimental Workflows BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway.





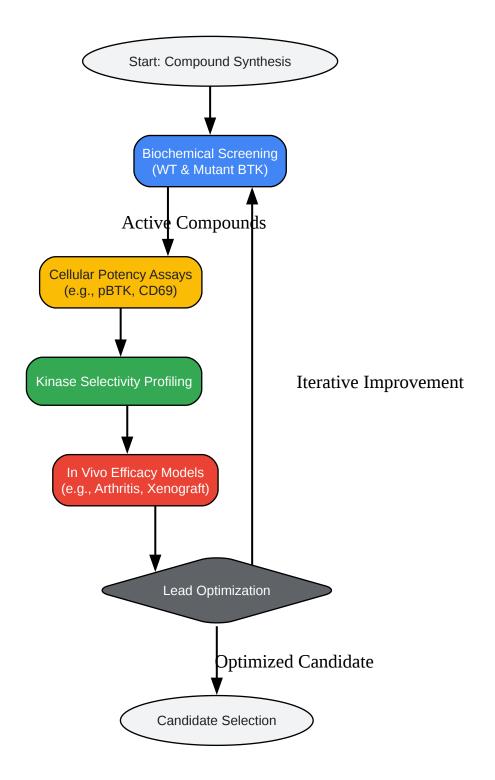
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Caption: BTK's role in the B-cell receptor signaling cascade.



Experimental Workflow for BTK Inhibitor Potency Assessment

The diagram below outlines a typical workflow for evaluating the potency of a novel BTK inhibitor.





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Caption: Workflow for BTK inhibitor screening and development.

Conclusion

BMS-986142 is a highly potent, reversible inhibitor of wild-type BTK. While its efficacy against the clinically important C481S mutant has not been publicly detailed, its non-covalent mechanism of action strongly suggests it would retain significant activity, a characteristic shared by other non-covalent inhibitors like pirtobrutinib, nemtabrutinib, and fenebrutinib. These non-covalent agents largely overcome the resistance conferred by the C481S mutation, which renders covalent inhibitors significantly less effective. Further studies are required to definitively establish the potency of BMS-986142 against various BTK mutations and to fully understand its potential in clinical settings where resistance to covalent BTK inhibitors is a concern. The experimental protocols and workflows described herein provide a framework for the continued evaluation of BMS-986142 and other emerging BTK inhibitors.

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